molecular formula C32H31NO7 B11578210 2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

2-(1,3-Benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578210
M. Wt: 541.6 g/mol
InChI Key: ICGQOSWIBHPWSW-UHFFFAOYSA-N
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Description

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is a complex organic compound that belongs to the class of chromeno[2,3-c]pyrroles This compound is characterized by the presence of multiple functional groups, including methoxy, methylbutoxy, and benzodioxolyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE typically involves a multi-step process. The key steps include:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the condensation of catechol with formaldehyde under acidic conditions.

    Synthesis of the Chromeno[2,3-c]pyrrole Core: This involves the cyclization of appropriate precursors, such as 2-hydroxyacetophenone and aniline derivatives, under basic conditions.

    Introduction of Substituents: The methoxy, methylbutoxy, and benzodioxolyl groups are introduced through nucleophilic substitution reactions using corresponding alkyl halides and phenols.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert ketone or aldehyde groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups, enhancing the compound’s chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as potassium carbonate.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various alkyl or aryl groups.

Scientific Research Applications

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE exerts its effects involves:

    Molecular Targets: The compound targets microtubules, disrupting their assembly and leading to cell cycle arrest and apoptosis.

    Pathways Involved: It modulates the tubulin polymerization pathway, affecting the stability of microtubules and ultimately leading to cell death.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-1-[3-METHOXY-4-(3-METHYLBUTOXY)PHENYL]-7-METHYL-1H,2H,3H,9H-CHROMENO[2,3-C]PYRROLE-3,9-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to target microtubules and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C32H31NO7

Molecular Weight

541.6 g/mol

IUPAC Name

2-(1,3-benzodioxol-5-ylmethyl)-1-[3-methoxy-4-(3-methylbutoxy)phenyl]-7-methyl-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C32H31NO7/c1-18(2)11-12-37-24-10-7-21(15-26(24)36-4)29-28-30(34)22-13-19(3)5-8-23(22)40-31(28)32(35)33(29)16-20-6-9-25-27(14-20)39-17-38-25/h5-10,13-15,18,29H,11-12,16-17H2,1-4H3

InChI Key

ICGQOSWIBHPWSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CC4=CC5=C(C=C4)OCO5)C6=CC(=C(C=C6)OCCC(C)C)OC

Origin of Product

United States

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